REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.S(=O)(=O)(O)O.Cl.S([O:23][CH3:24])(OC)(=O)=O.[CH:25]1C=CC=CC=1>CO>[C:4]([O:23][CH3:24])(=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([O:6][CH3:25])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
adding a catalyst
|
Type
|
CUSTOM
|
Details
|
in the range of 6 to 12 hours
|
Duration
|
9 (± 3) h
|
Type
|
CUSTOM
|
Details
|
separating the distillate into two layers
|
Type
|
CUSTOM
|
Details
|
removing the aqueous layer
|
Type
|
CUSTOM
|
Details
|
recovering unreacted methanol
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with benzene
|
Type
|
DISTILLATION
|
Details
|
distilling the
|
Type
|
EXTRACTION
|
Details
|
extract under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain benzene
|
Type
|
CUSTOM
|
Details
|
in the range of 145 to 146 degree Celsius
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OC)=CC=CC1)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.S(=O)(=O)(O)O.Cl.S([O:23][CH3:24])(OC)(=O)=O.[CH:25]1C=CC=CC=1>CO>[C:4]([O:23][CH3:24])(=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([O:6][CH3:25])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
adding a catalyst
|
Type
|
CUSTOM
|
Details
|
in the range of 6 to 12 hours
|
Duration
|
9 (± 3) h
|
Type
|
CUSTOM
|
Details
|
separating the distillate into two layers
|
Type
|
CUSTOM
|
Details
|
removing the aqueous layer
|
Type
|
CUSTOM
|
Details
|
recovering unreacted methanol
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with benzene
|
Type
|
DISTILLATION
|
Details
|
distilling the
|
Type
|
EXTRACTION
|
Details
|
extract under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain benzene
|
Type
|
CUSTOM
|
Details
|
in the range of 145 to 146 degree Celsius
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OC)=CC=CC1)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.S(=O)(=O)(O)O.Cl.S([O:23][CH3:24])(OC)(=O)=O.[CH:25]1C=CC=CC=1>CO>[C:4]([O:23][CH3:24])(=[O:5])[C:3]1[C:2](=[CH:10][CH:9]=[CH:8][CH:7]=1)[C:1]([O:6][CH3:25])=[O:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
adding a catalyst
|
Type
|
CUSTOM
|
Details
|
in the range of 6 to 12 hours
|
Duration
|
9 (± 3) h
|
Type
|
CUSTOM
|
Details
|
separating the distillate into two layers
|
Type
|
CUSTOM
|
Details
|
removing the aqueous layer
|
Type
|
CUSTOM
|
Details
|
recovering unreacted methanol
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with benzene
|
Type
|
DISTILLATION
|
Details
|
distilling the
|
Type
|
EXTRACTION
|
Details
|
extract under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain benzene
|
Type
|
CUSTOM
|
Details
|
in the range of 145 to 146 degree Celsius
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=1C(C(=O)OC)=CC=CC1)(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |